3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a white solid that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a benzoxazine ring fused with a nitrile group, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other benzo[b][1,4]oxazine derivatives, it may interact with its targets by binding to specific sites, leading to changes in the targets’ function .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through further pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes and metabolic pathways, highlighting the importance of this compound in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. It also affects gene expression by modulating transcription factors and epigenetic markers. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This compound also interacts with DNA and RNA, influencing gene expression and protein synthesis. Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects depends on the specific animal model and experimental conditions. Understanding the dosage effects of this compound is crucial for its safe and effective use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride typically involves the reaction of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with copper(I) cyanide. This reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow chemistry approach. This method allows for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzoxazine derivatives.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile: Lacks the hydrochloride group but shares a similar core structure.
6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride: Contains a fluorine atom, which can alter its chemical properties and biological activity
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride is unique due to its combination of a benzoxazine ring and a nitrile group, which provides distinct reactivity and potential for diverse applications. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various industrial and research applications .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-6-7-1-2-9-8(5-7)11-3-4-12-9;/h1-2,5,11H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEGOCOEGANXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693351 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314984-94-5 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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